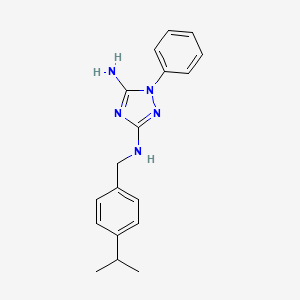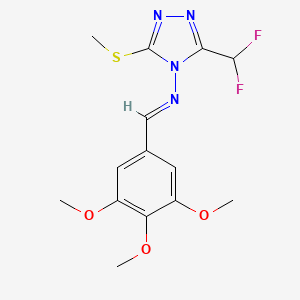
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~-(4-isopropylbenzyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IBT and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of IBT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. IBT has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting the activity of PARP, IBT can induce DNA damage and cell death in cancer cells. IBT has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
IBT has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that IBT can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of cancer cells. IBT has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and cell death. In addition, IBT has been shown to enhance plant growth and increase crop yield by improving nutrient uptake and photosynthesis.
実験室実験の利点と制限
IBT has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. IBT is also stable under various conditions and can be easily synthesized using various methods. However, IBT has some limitations, including its limited availability and high cost. IBT is also relatively new in the field of scientific research, and more studies are needed to fully understand its potential applications.
将来の方向性
There are several future directions for research on IBT, including its potential use in combination with other drugs for cancer treatment, its use as a neuroprotective agent in the treatment of neurodegenerative diseases, and its use in agriculture to enhance plant growth and increase crop yield. Other future directions include the development of new synthesis methods for IBT and the study of its mechanism of action in more detail. Overall, IBT has significant potential for various applications in the field of scientific research.
合成法
IBT can be synthesized using various methods, including the reaction of 4-isopropylbenzylamine with 1-phenyl-1H-1,2,4-triazole-3,5-diamine in the presence of a catalyst. The reaction takes place at a high temperature and pressure, and the yield of IBT depends on the reaction conditions. Other methods of synthesis include the reaction of 4-isopropylbenzyl chloride with 1-phenyl-1H-1,2,4-triazole-3,5-diamine and the reaction of 4-isopropylbenzylamine with 3,5-diamino-1,2,4-triazole in the presence of a catalyst.
科学的研究の応用
IBT has potential applications in various fields, including medicine, agriculture, and industry. In medicine, IBT has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. IBT has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, IBT has been studied for its ability to enhance plant growth and increase crop yield. In industry, IBT has been studied for its use as a corrosion inhibitor and as a dye in the textile industry.
特性
IUPAC Name |
1-phenyl-3-N-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13(2)15-10-8-14(9-11-15)12-20-18-21-17(19)23(22-18)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIVSUZXFAOMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC2=NN(C(=N2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)



![2-[(5-phenyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5768043.png)